molecular formula C16H25BN2O4 B1436660 (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1190095-10-3

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1436660
CAS RN: 1190095-10-3
M. Wt: 320.2 g/mol
InChI Key: MFIQWUMSXLZAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid” is a compound with the CAS Number 1190095-10-3 . It has a molecular weight of 320.2 g/mol . The IUPAC name for this compound is 4-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Periodontitis Treatment

4-(4-t-BOC-Piperazinomethyl)phenylboronic acid: has been utilized in the development of a reactive oxygen species (ROS)-responsive drug delivery system. This system, which structurally modifies hyaluronic acid with phenylboronic acid pinacol ester, encapsulates curcumin to form nanoparticles. These nanoparticles exhibit rapid release in ROS environments, which is crucial for treating periodontitis effectively .

Selective Enrichment of Cis-Diol Containing Molecules

The compound has been used to synthesize highly selective phenylboronic acid-functionalized organic polymers. These polymers display ultrahigh selectivity to cis-diol containing molecules, such as nucleosides and catechols, which is significant for applications in separation, sensing, imaging, diagnostics, and drug delivery .

Pharmaceutical Testing

As a high-quality reference standard, 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid is essential for pharmaceutical testing to ensure accurate results. Its stability and reactivity make it an excellent candidate for testing the efficacy and safety of pharmaceutical compounds .

Boronate Affinity Materials (BAMs)

This compound is integral in the creation of BAMs, which are used for the pretreatment and selective enrichment of target molecules. This improves detection sensitivity and accuracy, particularly in complex biological samples where specific molecule isolation is required .

Drug Delivery Systems

The boronic acid moiety of the compound allows for the development of pH-responsive drug delivery systems. These systems can selectively release drugs in response to pH changes, which is particularly useful for targeted therapies .

Diagnostic Applications

Due to its selective binding properties, 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid can be incorporated into diagnostic tools that require the identification and quantification of specific biomolecules, enhancing the precision of diagnostic assays .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQWUMSXLZAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655048
Record name (4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

CAS RN

1190095-10-3
Record name (4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.